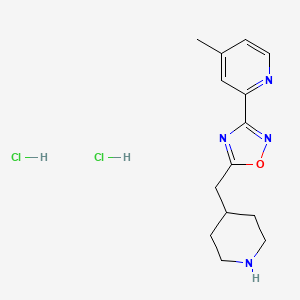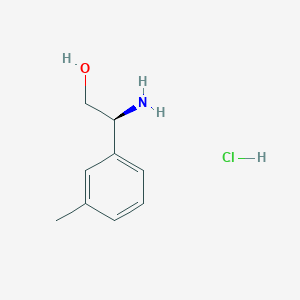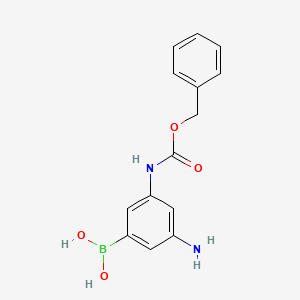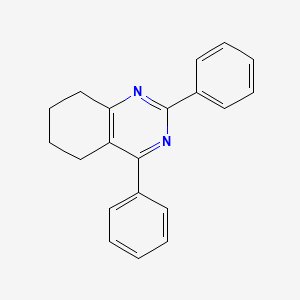
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline
Übersicht
Beschreibung
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the formula C20H18N2 . It is a derivative of quinazoline, a class of organic compounds that are widely studied due to their significant biological activities .
Molecular Structure Analysis
The molecular structure of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is characterized by a quinazoline core structure with two phenyl groups attached at the 2 and 4 positions . The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (a six-membered ring with two nitrogen atoms) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Chelate Complexes
2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline derivatives have been explored in chemical syntheses. For instance, Dorokhov and Present (1994) describe a method for synthesizing tetrahydroquinazoline systems, which are useful for preparing boron chelate complexes (Dorokhov & Present, 1994).
Biological Activities and Potential Therapeutics
Gangjee et al. (1995) synthesized and evaluated 2,4-diaminotetrahydroquinazolines as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. They found that these compounds were significantly potent and selective against T. gondii DHFR, suggesting therapeutic potential (Gangjee et al., 1995).
Acaricidal Activity and Mechanism
Li et al. (2014) designed and synthesized novel 2,4-diphenyl-1,3-oxazolines containing 2,4-diphenyl-5,6,7,8-tetrahydroquinazoline derivatives, exhibiting excellent acaricidal activity against Tetranychus cinnabarinus. These compounds were more potent than etoxazole and were suggested to inhibit chitin synthesis by binding with the sulfonylurea receptor (SUR) of Blattella germanica (Li et al., 2014).
Antiparasitic and Antitumor Properties
A series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were synthesized by Rosowsky et al. (1999), evaluated for their inhibitory activities against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, and tested for antiproliferative activity against human tumor cells. The study highlighted their potential as therapeutic agents against opportunistic infections and certain cancers (Rosowsky et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-diphenyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKRJIWHXPMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




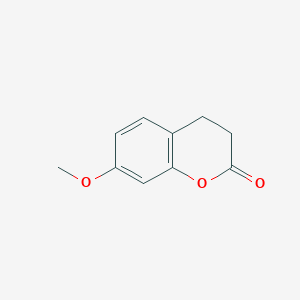
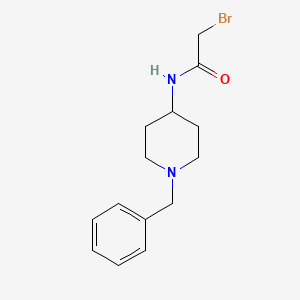
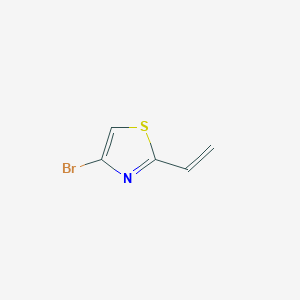
![2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-(1-methylethyl)-](/img/structure/B3251419.png)
![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
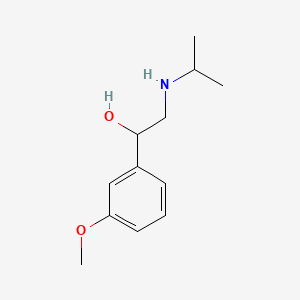


![1-Azetidinecarboxylic acid, 2-[[[2-nitro-3-pyridinyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3251457.png)
